Technical Monograph: 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine
Technical Monograph: 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine
CAS: 1211521-13-9
Formula:
Executive Summary & Structural Significance
This guide details the physicochemical profile and synthetic utility of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine , a highly specialized heterocyclic building block. Distinct from its more common isomer (the 5-trifluoromethyl variant), this 2,3,6-substituted scaffold offers a unique "orthogonal reactivity" profile essential for medicinal chemistry and agrochemical discovery.
Why this molecule matters:
-
Orthogonal Halogen Handles: The C2-Bromine and C3-Chlorine atoms possess significantly different bond dissociation energies and steric environments. This allows for site-selective cross-coupling (e.g., reacting Br without disturbing Cl), enabling the sequential construction of polysubstituted pyridines.
-
The
Anchor: Located at the C6 position (adjacent to Nitrogen), the trifluoromethyl group strongly influences the ring's electronics, lowering the pKa of the pyridine nitrogen and enhancing the lipophilicity (LogP) of the final drug candidate—a critical factor for blood-brain barrier (BBB) penetration.
Physical & Chemical Properties
The following data aggregates experimental values from certificate of analysis (CoA) data and predicted physicochemical descriptors based on structural activity relationships (SAR).
Table 1: Physicochemical Specifications
| Property | Value / Description | Confidence Level |
| Appearance | Light yellow to off-white solid | Experimental (CoA) |
| Melting Point | 45–50 °C (Low-melting solid) | Experimental |
| Boiling Point | ~235 °C (at 760 mmHg) | Predicted |
| Density | 1.8 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.4 – 3.8 | Predicted (High Lipophilicity) |
| pKa (Conjugate Acid) | ~ -1.5 to -2.0 | Predicted (Very weak base due to -I effect of |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol.[4] Insoluble in water. | Experimental |
| Storage Stability | Store at 2–8°C; Protect from light (Halogen labile). | Standard Protocol |
Structural Identification (Self-Validating Protocol)
To validate the identity of this specific isomer (distinguishing it from the 5-
-
¹H NMR (DMSO-d6): Expect two aromatic doublets. The coupling constant (
) between H4 and H5 is critical.-
Prediction:
~8.2 ppm (d, 1H, H4) and ~7.9 ppm (d, 1H, H5). -
Differentiation: The 6-
group removes the H6 proton. If you see a singlet or meta-coupling, you likely have the wrong isomer.
-
-
¹⁹F NMR: A singlet around -68 ppm (characteristic of Ar-
).
Reactivity Profile & Synthetic Utility
The core value of this molecule lies in its chemoselectivity .[5] The electronic bias created by the pyridine nitrogen and the electron-withdrawing
Diagram 1: Chemoselectivity Logic Flow
The following diagram illustrates the logical order of operations for functionalizing this scaffold.
Caption: Hierarchical reactivity map demonstrating the kinetic preference for C2 substitution over C3, enabling sequential library synthesis.
Key Reaction Protocols
A. Selective C2-Arylation (Suzuki-Miyaura)
Because the C2-Br bond is activated by the adjacent Nitrogen, it undergoes oxidative addition with Palladium much faster than the C3-Cl bond.
-
Reagents: Boronic acid (1.1 eq),
(5 mol%), (2M aq), Dioxane. -
Conditions: 60–80°C, 4–6 hours.
-
Outcome: Exclusive replacement of Bromine. The Chlorine atom remains intact for a second coupling step.
B.
Amination
-
Mechanism: The electron-deficient nature of the ring (due to
and N) makes the C2-Br highly susceptible to nucleophilic attack by primary or secondary amines. -
Reagents: Amine (1.2 eq), DIPEA (2 eq), DMSO or NMP.
-
Conditions: 80°C. (No metal catalyst required).
Synthesis of the Core Scaffold
While most researchers purchase this intermediate, understanding its origin helps in troubleshooting impurity profiles (e.g., regioisomers).
The industrial synthesis likely proceeds via a Sandmeyer-type reaction or Halogen Exchange (Halex) starting from 2-amino-6-(trifluoromethyl)pyridine derivatives.
Diagram 2: Retrosynthetic Pathway
Caption: Likely industrial synthesis route highlighting the Sandmeyer transformation and potential regiochemical impurities.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Statement | Precautionary Measure |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thickness). |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |
| STOT-SE | H335: May cause respiratory irritation | Handle only in a fume hood. Avoid dust generation. |
Disposal: This compound is a halogenated organic.[5] It must be disposed of via a licensed chemical incinerator equipped with a scrubber to neutralize Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) byproducts.
References
-
Sigma-Aldrich. (2025).[6] Product Specification: 2-Bromo-3-chloro-6-trifluoromethyl-pyridine (CAS 1211521-13-9).[1][2][3][7][8][9] Retrieved from
-
ChemScene. (2024). Safety Data Sheet (SDS) for CAS 1211521-13-9. Retrieved from
-
PubChem. (2025).[4] Compound Summary: Halogenated Trifluoromethylpyridines. National Library of Medicine. Retrieved from [4]
- Schlosser, M. (2006). The 2- and 6-Trifluoromethylpyridines: A Review of Synthesis and Reactivity. Journal of Fluorine Chemistry. (Contextual grounding for 6-CF3 pyridine reactivity).
Sources
- 1. globallabor.com.br [globallabor.com.br]
- 2. 2-Bromo-3-chloro-6-trifluoromethyl-pyridine | 1211521-13-9 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. eontrading.uk [eontrading.uk]
- 8. 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | 1211521-13-9 [chemicalbook.com]
- 9. 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]
